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molecular formula C8H10N2O4 B1624990 ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate CAS No. 2853-29-4

ethyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Cat. No. B1624990
M. Wt: 198.18 g/mol
InChI Key: XOLGKCDCFJPOEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04382143

Procedure details

A solution of 2.5 g. of sodium methoxide in 25 ml. of methanol is cooled to 10° C. and a mixture of 7.0 g. of ethyl 4-nitro-2-pyrrolecarboxylate in 15 ml. of methanol is added. After 10 minutes, 18.6 g. of methyl iodide is added. The dark-colored solution is warmed to 35° C. for 0.5 hours, then cooled and allowed to stir at room temperature for 16 hours. Chilling and filtration affords a solid which is collected by filtration and recrystallized from ethanol to yield the product.
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O-].[Na+].[N+:4]([C:7]1[CH:8]=[C:9]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[NH:10][CH:11]=1)([O-:6])=[O:5].CI>CO>[CH3:1][N:10]1[CH:11]=[C:7]([N+:4]([O-:6])=[O:5])[CH:8]=[C:9]1[C:12]([O:14][CH2:15][CH3:16])=[O:13] |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(NC1)C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
to stir at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
a mixture of 7.0 g
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
Chilling
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
affords a solid which
FILTRATION
Type
FILTRATION
Details
is collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to yield the product

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CN1C(=CC(=C1)[N+](=O)[O-])C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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